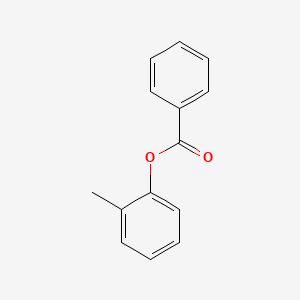

o-Tolyl benzoate

Description

Nomenclature and Chemical Identity of o-Tolyl Benzoate (B1203000)

o-Tolyl benzoate is known by several names in the scientific literature. Its systematic IUPAC name is 2-Methylphenyl benzoate. chemspider.com Other common synonyms include Benzoic acid, 2-methylphenyl ester, and o-Cresyl benzoate. cymitquimica.com A comprehensive list of its synonyms is provided in the table below. chemspider.comcymitquimica.comchemnet.comcymitquimica.com

| Nomenclature of this compound |

| 2-Cresyl benzoate |

| 2-Methylphenyl Benzoate |

| 2-Tolyl benzoate |

| Benzoic acid o-tolyl ester |

| Benzoic acid, 2-methylphenyl ester |

| NSC 6043 |

| o-Cresyl benzoate |

This table presents various synonyms for this compound, reflecting its different naming conventions in chemical literature.

The molecular formula for this compound is C₁₄H₁₂O₂. chemnet.comvulcanchem.comchemindex.com Its structure consists of a benzoate group attached to a 2-methylphenyl group through an ester linkage. cymitquimica.comvulcanchem.com This structure features two aromatic rings. The presence of the methyl group at the ortho position relative to the ester oxygen creates a unique steric environment that influences the compound's properties and reactivity. vulcanchem.com

The Chemical Abstracts Service (CAS) has assigned the registry number 617-02-7 to this compound. cymitquimica.comchemnet.comvulcanchem.comthegoodscentscompany.combldpharm.com This number is a unique identifier for this specific chemical substance.

Historical Context of Benzoate Ester Research

The study of benzoic acid and its derivatives dates back to the 16th century. wikipedia.org Benzoate esters are formed through the acid-catalyzed reaction of benzoic acid with alcohols. wikipedia.org Research into various benzoate esters has been driven by their importance as precursors in the industrial synthesis of other organic substances. wikipedia.org For instance, certain derivatives of ortho-(p-tolyl)benzoic acid are significant as intermediates in the synthesis of potent pharmaceutical compounds. google.com

Significance of this compound within Aromatic Ester Chemistry

This compound and its isomers are of interest in the study of aromatic esters. The position of the methyl group on the phenyl ring can influence the properties and applications of the compound. For example, the structural isomer p-tolyl benzoate has found use in the perfume industry. vulcanchem.com While this compound is not typically used in fragrances, its distinct structure makes it a valuable compound for research. thegoodscentscompany.com It serves as a useful model for investigating structure-activity relationships, the impact of ortho-substitution on ester reactivity, and the kinetics of transesterification. vulcanchem.com

Overview of Research Directions for this compound

Current and potential research involving this compound spans several areas. It is utilized as an analytical standard in chromatography and spectroscopy due to its well-defined physical properties. vulcanchem.com The development of specific High-Performance Liquid Chromatography (HPLC) methods for this compound highlights its role in analytical chemistry. vulcanchem.com Additionally, research has explored its synthesis through methods such as the palladium-catalyzed esterification of aryl fluorosulfates with aryl formates and copper-catalyzed oxidative coupling. mdpi.comrsc.org The compound has also been mentioned in the context of research into the selective aerobic oxidation of toluene (B28343). mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKPCAILYDVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210695 | |

| Record name | o-Tolyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-02-7 | |

| Record name | Benzoic acid, 2-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cresyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CRESYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2UE89RH5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Tolyl Benzoate and Its Derivatives

Esterification Reactions for o-Tolyl Benzoate (B1203000) Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, represents a fundamental approach to synthesizing o-tolyl benzoate. This can be accomplished directly from the parent carboxylic acid and phenol (B47542) or indirectly through the exchange of an alcohol group in an existing ester.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol, in this case, benzoic acid and o-cresol (B1677501), to form the ester and water. This reversible reaction typically requires a catalyst and often the removal of water to drive the equilibrium towards the product.

The direct condensation of o-cresol with benzoic acid is a primary method for the synthesis of this compound. The reaction involves heating the two reactants, typically in the presence of an acid catalyst.

One documented procedure involves reacting benzoic acid (0.83 mmol) with o-cresol (0.85 mmol) to yield this compound. The process results in the desired product as a clear oil with a yield of 67%. rsc.org Purification of the crude product is often achieved using techniques such as flash column chromatography. rsc.org

Table 1: Synthesis of this compound via Direct Esterification

| Reactant A | Reactant B | Product | Yield | Reference |

|---|

The choice of catalyst is critical in direct esterification to achieve reasonable reaction rates and yields. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts : Strong acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for the esterification of benzoic acid. researchgate.netdergipark.org.tr These catalysts operate in the same phase as the reactants, leading to high efficiency. However, their use presents challenges, including corrosiveness and difficulties in separation from the reaction mixture. dergipark.org.tr

Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are utilized. These are environmentally benign and easily separable. Examples include:

Ion-exchange resins (e.g., Amberlyst-15). dergipark.org.tr

Zeolites (e.g., H-β, ZSM-5, H-Y). mdpi.com Zeolites are noted for their efficiency in producing benzoates, though the reaction can be slow. mdpi.com

Other Solid Acids : Materials like sulfated zirconia, iron(III) sulfate, and montmorillonite (B579905) KSF have also been tested as catalysts for benzoic acid esterification. researchgate.net

In a comparative study of catalysts for the esterification of benzoic acid with various alcohols, a deep eutectic solvent (DES) formed from p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride demonstrated high catalytic activity, achieving up to 88% conversion. dergipark.org.tr This indicates that the choice of catalyst system significantly impacts reaction efficiency. dergipark.org.tr

Transesterification Routes to this compound

Transesterification is an alternative route where an existing ester, such as methyl benzoate, reacts with o-cresol to form this compound and a different alcohol (methanol in this case). This reaction can be catalyzed by either acids or bases. evitachem.com The process involves the exchange of the alcohol part of the ester. For instance, the transesterification of methyl benzoate to butyl benzoate using molecular iodine as a catalyst has been reported, suggesting the feasibility of this method for other alcohols like o-cresol. thieme-connect.com While specific examples for this compound are less common in readily available literature, the general principle is a standard method for ester synthesis. evitachem.comacs.org

Acylation Methods

Acylation involves the introduction of an acyl group (in this case, the benzoyl group) into a molecule. For the synthesis of this compound, this is achieved by reacting o-cresol with an activated benzoic acid derivative, most commonly benzoyl chloride. This method is often referred to as O-acylation, as the acyl group attaches to the oxygen atom of the phenol.

The reaction of o-cresol with benzoyl chloride is a well-established route for preparing this compound. chemicalbook.comcopbela.org This Schotten-Baumann type reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. copbela.orgingentaconnect.com Phase-transfer catalysts (PTC), like tetra-n-butylammonium chloride, can be employed to facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the acyl chloride), leading to rapid and high-yield synthesis even at low temperatures. ingentaconnect.com

Table 2: O-Acylation of Substituted Phenols

| Phenol | Acylating Agent | Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Substituted Phenols | Alkanoyl Chlorides | Tetrabutylammonium Chloride (PTC) / NaOH | 0°C, 5 min | Nearly quantitative yields | ingentaconnect.com |

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, typically involving the C-acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). semanticscholar.orglibretexts.org This process leads to the formation of aryl ketones. semanticscholar.org

When a phenol like o-cresol is the substrate, the reaction with a benzoyl chloride under Friedel-Crafts conditions is complex. The hydroxyl group of the phenol is a potent nucleophile and will preferentially undergo O-acylation to form the ester, this compound. mdpi.com

However, the this compound formed via O-acylation can subsequently undergo an intramolecular rearrangement in the presence of a Lewis acid. This reaction is known as the Fries rearrangement . semanticscholar.org The benzoyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring, yielding C-acylated products, which are hydroxyaryl ketones. semanticscholar.orgmdpi.com Therefore, while direct Friedel-Crafts C-acylation of phenols is not the primary route to esters, the O-acylation product (the ester itself) is an intermediate in the related Fries rearrangement, which is a classic Lewis acid-catalyzed reaction. semanticscholar.org

Palladium-Catalyzed Acylation Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, palladium catalysis can be employed in acylation reactions. While direct palladium-catalyzed acylation of o-cresol with a benzoic acid derivative is not the most common route, related palladium-catalyzed C-O coupling reactions provide insight into the formation of the aryl ester linkage. For instance, the palladium-catalyzed carbon-oxygen coupling of 1-bromo-3,5-dimethylbenzene (B43891) and o-cresol has been studied to produce o-tolyl-3,5-xylyl ether. researchgate.netmdpi.com This type of transformation highlights the capability of palladium catalysts to facilitate the formation of bonds between aryl groups and oxygen nucleophiles.

Trifluoromethanesulfonic acid (TfOH) has been shown to be a highly effective catalyst for O-acylation reactions, surpassing many Lewis and Brønsted acids. mdpi.com It can be used in the esterification of various benzoic acid derivatives with alcohols. mdpi.com

Advanced Synthetic Strategies Incorporating o-Tolyl Moieties

The synthesis of derivatives of this compound often involves the strategic introduction of the o-tolyl group or the modification of a pre-existing this compound scaffold. Cross-coupling reactions are indispensable tools for these transformations.

Cross-Coupling Reactions in this compound Derivative Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. chemie-brunschwig.chlibretexts.orgresearchgate.net This reaction is widely used for the synthesis of biaryl compounds, which can be structural analogs or derivatives of this compound. researchgate.netresearchgate.net

A notable application involves the synthesis of phenyl(o-tolyl)methanone from phenyl benzoate and o-tolylboronic acid. nih.gov This reaction, which proceeds via cleavage of the C(acyl)-O bond, demonstrates the utility of the Suzuki coupling in constructing ketone derivatives. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

The synthesis of 10-(o-tolyl)benzo[h]quinolone has also been achieved through a nickel-catalyzed decarbonylative cross-coupling of ethyl benzo[h]quinoline-10-carboxylate with o-tolylboronic acid. acs.org

The Kumada coupling, the first transition-metal-catalyzed cross-coupling reaction to be discovered, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. chemie-brunschwig.chorganic-chemistry.org This method is particularly cost-effective for producing unsymmetrical biaryls. organic-chemistry.org While direct synthesis of this compound via Kumada coupling is not prominently featured in the literature, the coupling of an o-tolyl Grignard reagent with a suitable aryl halide containing a benzoate moiety would be a plausible synthetic route to its derivatives. The reaction's primary limitation is the incompatibility with functional groups that are reactive towards Grignard reagents. organic-chemistry.org Nickel-catalyzed Kumada cross-coupling of aryl O-sulfamates with p-tolylmagnesium bromide has been shown to be highly efficient. nih.gov

Desulfinative cross-coupling has emerged as a powerful method for the formation of carbon-carbon bonds, using sulfinate salts as coupling partners. acs.orgnih.gov These reactions, typically catalyzed by palladium, offer an alternative to traditional cross-coupling methods that employ organoboron or organotin reagents. nih.govresearchgate.net The reaction involves the coupling of an aryl sulfinate with an aryl halide, proceeding through a proposed Pd(0)/Pd(II) catalytic cycle. researchgate.net The scope of this reaction has been extended to include heteroaromatic sulfinates, which are stable and effective nucleophilic partners. nih.govresearchgate.net

For example, sodium 4-methylbenzenesulfinate (B2793641) can be coupled with 1-bromo-4-fluorobenzene (B142099) using a palladium catalyst to yield the corresponding biaryl product. acs.org This methodology could be adapted for the synthesis of o-tolyl-containing biaryls, which could then be further functionalized to benzoate derivatives.

Decarboxylative cross-coupling reactions provide a synthetic route to form new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide. wikipedia.org This method is advantageous as it utilizes readily available and relatively inexpensive carboxylic acids. wikipedia.org

Initially, these reactions were often limited to substrates with ortho-substituents. researchgate.netnih.gov However, developments in catalyst systems, such as the use of bimetallic Pd/Cu systems, have broadened the scope to include unactivated aryl carboxylates. researchgate.netnih.gov Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates has been reported, and it was noted that ortho-tolylpropiolic acid provided a moderate yield in this transformation. acs.org

Role of o-Tolyl Groups in Catalyst Ligand Design for Synthesis

The design of ligands is a critical aspect of modern organic synthesis, profoundly influencing the efficiency and selectivity of catalytic reactions. numberanalytics.com Ligands modulate the electronic and steric properties of metal centers, thereby controlling reaction outcomes. numberanalytics.comnumberanalytics.com The o-tolyl group, a key structural motif, is integral to a class of phosphine (B1218219) ligands that have demonstrated significant utility in catalysis.

Tris(o-tolyl)phosphine, denoted as P(o-Tol)₃, is an organophosphorus compound widely used as a ligand in homogeneous catalysis. wikipedia.orgsigmaaldrich.com It is a white, water-insoluble solid that is soluble in organic solvents. wikipedia.org P(o-Tol)₃ is recognized for its significant steric bulk, possessing one of the largest cone angles (194°) among simple phosphine ligands. wikipedia.orgnih.govnih.gov This large steric profile enables the formation of reactive monophosphine-ligated Pd(0) species, which are crucial in many cross-coupling reactions. nih.gov

The stability and reactivity of P(o-Tol)₃ make it a versatile ligand for various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgvulcanchem.com For instance, it has been employed in the Suzuki-Miyaura coupling for the synthesis of biphenyl (B1667301) derivatives and in the Heck reaction for the arylation of alkenes. vulcanchem.com The ligand's ability to stabilize metal centers in different oxidation states is crucial for the catalytic cycle. psu.edu The Herrmann-Beller palladacycle, which is readily formed from the reaction of Pd(OAc)₂ with P(o-Tol)₃, is a highly active precatalyst for cross-coupling reactions, particularly arylative Heck reactions. nih.gov The unique steric and electronic properties of the P(o-Tol)₃ ligand contribute to its effectiveness, often competing with more complex "designer" phosphines in reaction screening campaigns. nih.gov

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | P(C₆H₄CH₃)₃ or C₂₁H₂₁P | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Cone Angle | 194° | wikipedia.orgnih.gov |

| Key Catalytic Applications | Suzuki-Miyaura Cross-Coupling | wikipedia.orgvulcanchem.com |

| Heck Reaction | nih.govvulcanchem.com | |

| Buchwald-Hartwig Amination | wikipedia.orgvulcanchem.com |

The electronic properties of a ligand, specifically its ability to donate or withdraw electron density from the metal center, are fundamental to a catalyst's performance and the selectivity of a reaction. numberanalytics.comnih.gov Phosphine ligands are particularly notable for the tunability of their electronic and steric properties. libretexts.orglibretexts.org

The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom directly affects the electron density at the metal center. libretexts.org More electron-donating ligands increase the electron density on the metal, which can enhance its reactivity, for example, by promoting the oxidative addition step in a catalytic cycle. numberanalytics.comtcichemicals.com This increased electron density at the metal can lead to greater π-backbonding to other ligands, which can be observed and quantified using techniques like infrared spectroscopy of metal-carbonyl complexes. nih.govlibretexts.org Conversely, electron-withdrawing ligands decrease electron density at the metal center. numberanalytics.com

The selectivity of a reaction can be finely tuned by modulating these electronic effects. numberanalytics.comnumberanalytics.com For instance, in Rh(III)-catalyzed C-H activation reactions, subtle electronic variations in cyclopentadienyl (B1206354) (Cp) ligands can lead to significant changes in reactivity and selectivity. nih.govscispace.com More electron-donating Cp ligands increase the electron density at the rhodium center, which in turn increases back-donation into a CO ligand's π* orbital, weakening the C-O bond and lowering its stretching frequency. nih.govscispace.com In some palladium-catalyzed cross-coupling reactions, electron-rich phosphines are essential for the activation of less reactive chemical bonds. psu.edu However, in other systems, such as certain Rh-catalyzed CO₂ hydrogenations, ligands with strong σ-electron-withdrawing ability have been found to enhance catalytic efficiency by lowering activation energies. rsc.org This demonstrates that the optimal electronic properties of a ligand are highly dependent on the specific reaction mechanism.

| Ligand Property | Effect on Metal Center | Consequence for Reactivity/Selectivity | Reference |

|---|---|---|---|

| Strong σ-donor (Electron-rich) | Increases electron density | Enhances reactivity towards electrophiles; promotes oxidative addition. numberanalytics.comtcichemicals.com | numberanalytics.comtcichemicals.com |

| π-acceptor (Electron-poor) | Decreases electron density | Can stabilize intermediates; may be required for specific catalytic cycles. numberanalytics.com | numberanalytics.com |

| Tunable Electronics | Modulates electron density | Allows for fine-tuning of reaction rates, product distribution, and selectivity. psu.edu | psu.edu |

One-Pot and Multicomponent Reactions Yielding this compound Derivatives

One-pot and multicomponent reactions offer significant advantages in chemical synthesis by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and allows for the rapid construction of complex molecules from simple precursors.

A highly efficient one-pot, multicomponent strategy has been developed for the synthesis of fully functionalized benzenes, including o-tolylethanones, which are structurally related to this compound derivatives. rsc.orgrsc.org This method utilizes a cascade reaction involving a hexadehydro-Diels-Alder (HDDA) reaction followed by a Wittig coupling. rsc.orgdntb.gov.ua

The process begins with the thermal cycloisomerization of a tetrayne substrate, which generates a highly reactive benzyne (B1209423) intermediate through the HDDA reaction. rsc.orgnih.govnih.gov This aryne intermediate is then trapped in situ by a phosphorus ylide (Wittig reagent), such as (acetylmethylene)triphenylphosphorane. rsc.orgrsc.orgnih.gov The reaction cascade results in the formation of four new C-C bonds and allows for the direct introduction of methyl and carbonyl groups onto the benzene (B151609) ring with high regioselectivity. rsc.orgrsc.org This method provides an efficient and direct route to highly substituted aromatic compounds like o-tolylethanones, with reported yields up to 72% under optimized conditions in toluene (B28343) at 90°C. rsc.org

One-pot procedures have been successfully applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including derivatives containing an o-tolyl group. rsc.orgacs.orgsciensage.info These heterocycles are valuable scaffolds in medicinal chemistry. One such method involves a one-pot synthesis-arylation strategy starting from carboxylic acids. nih.gov For example, 2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole was synthesized in a 69% yield from 2-methylbenzoic acid and 1-bromo-4-iodobenzene. nih.gov

Another efficient one-pot approach involves the reaction of N-isocyaniminotriphenylphosphorane with a ketone in the presence of an aromatic carboxylic acid. tubitak.gov.tr This multicomponent reaction proceeds smoothly under neutral, room-temperature conditions to afford sterically congested 1,3,4-oxadiazole (B1194373) derivatives in high yields. tubitak.gov.tr Other methods include the oxidative cyclization of hydrazones or the reaction of hydrazides with aromatic carboxylic acids catalyzed by reagents like cerium(IV) ammonium nitrate (B79036) or copper salts. rsc.orgacs.org These one-pot protocols are valued for their operational simplicity and tolerance of a wide range of functional groups. sciensage.info

Stereoselective Synthesis Approaches for this compound Analogues

The development of stereoselective synthetic methods is crucial for accessing chiral molecules, which are of paramount importance in fields such as pharmaceuticals and materials science. For analogues of this compound, particularly chiral esters and carbinols, asymmetric catalysis provides powerful tools for their enantioselective synthesis.

Approaches to chiral esters often involve the catalytic asymmetric acylation of prochiral or racemic alcohols, or the conjugate addition to unsaturated systems. nih.govnih.gov For instance, a nickel-catalyzed enantioconvergent coupling of racemic alkyl halides with an olefin in the presence of a hydrosilane provides a direct route to esters of enantioenriched dialkyl carbinols. nih.gov This method demonstrates good functional-group tolerance and has been applied to the synthesis of a benzoate ester intermediate for an antimicrobial agent. nih.gov

Another strategy involves the palladium-catalyzed asymmetric allylic esterification of allylic trichloroacetimidates with carboxylic acids. nih.gov This process, utilizing a chiral palladium(II) catalyst, can produce a variety of allylic esters with high yields and excellent enantioselectivity (up to 97% ee). nih.gov Furthermore, iridium-catalyzed stereoselective cyclization of aryl alkynes with tethered esters, including benzoates, has been reported to yield chiral tetrahydrofuran (B95107) derivatives containing O,O-acetals with excellent enantiomeric excess. rsc.org These methods represent advanced strategies for the stereocontrolled synthesis of complex molecules that are analogues of this compound. vulcanchem.comlibretexts.org

Chemical Reactions and Mechanistic Studies of O Tolyl Benzoate

Hydrolysis Mechanisms of o-Tolyl Benzoate (B1203000)

The hydrolysis of esters like o-tolyl benzoate can be catalyzed by either acid or base, leading to the formation of a carboxylic acid and an alcohol. epa.govevitachem.com

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.comlibretexts.org For this compound, this reaction would yield benzoic acid and o-cresol (B1677501). The mechanism involves several key steps. Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by a nucleophilic attack on the carbonyl carbon by a water molecule, forming a tetrahedral intermediate. libretexts.orglibretexts.orgresearchgate.net Subsequently, a proton is transferred from the attacking water molecule to the oxygen of the original o-cresol group, converting it into a better leaving group. Finally, the tetrahedral intermediate collapses, expelling the o-cresol and regenerating the carbonyl group. A final deprotonation step regenerates the acid catalyst and forms the benzoic acid product. libretexts.org To favor the hydrolysis products, a large excess of water is typically used to shift the equilibrium. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible reaction. chemistrysteps.commasterorganicchemistry.com The mechanism for this compound begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. epa.govmasterorganicchemistry.com This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the o-cresoxide ion (the leaving group). The newly formed benzoic acid then quickly undergoes an acid-base reaction with the highly basic o-cresoxide ion or another hydroxide ion. This deprotonates the carboxylic acid to form a stable carboxylate salt (benzoate) and o-cresol. chemistrysteps.commasterorganicchemistry.com This final acid-base step is what renders the reaction effectively irreversible, as the negatively charged carboxylate is not susceptible to nucleophilic attack by the alkoxide. chemistrysteps.com An acidic workup is required in a subsequent step to neutralize the carboxylate and obtain the final carboxylic acid product. masterorganicchemistry.com The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen fission (BAc2) pathway. epa.gov

Rearrangement Reactions Involving this compound

Fries Rearrangement of Phenol (B47542) Esters (e.g., this compound)

The Fries rearrangement is a reaction that converts a phenolic ester, such as this compound, into hydroxy aryl ketones. pw.live This reaction is typically promoted by a Lewis acid, like aluminum chloride (AlCl₃), or a strong Brønsted acid. youtube.com The acyl group from the ester migrates to the aromatic ring, preferentially to the ortho and para positions relative to the hydroxyl group. For this compound, this rearrangement would lead to the formation of substituted benzophenones. The reaction is believed to proceed through the generation of an acylium ion, which then acts as an electrophile in a process similar to a Friedel-Crafts acylation on the activated phenol ring. youtube.com

Regioselectivity and Temperature Dependence

The ratio of ortho to para-substituted products in the Fries rearrangement is often dependent on the reaction temperature. pw.live Generally, lower temperatures (around 60°C or less) tend to favor the formation of the para-isomer, which is considered the kinetic product. pw.livesciencemadness.org Conversely, higher temperatures (often above 160°C) typically favor the formation of the ortho-isomer, which is the thermodynamic product. pw.livesciencemadness.org The greater stability of the ortho isomer at higher temperatures is often attributed to chelation between the hydroxyl group and the carbonyl oxygen with the Lewis acid catalyst. pw.liversc.org However, this is a general trend, and exceptions exist; para-migration has been observed at high temperatures for esters like this compound. rsc.org

Table 1: General Temperature Effects on Fries Rearrangement Product Distribution

| Temperature | Favored Product Isomer | Rationale |

| Low (≤ 60°C) | para-isomer | Kinetic control pw.live |

| High (≥ 160°C) | ortho-isomer | Thermodynamic control (chelation stability) pw.live |

Reversibility of the Fries Reaction

The reversibility of the Fries rearrangement has been a subject of some debate, but evidence suggests that the reaction can be reversible, particularly the formation of the para-isomer. pw.liversc.orguni-stuttgart.de It has been proposed that the para-product, being the kinetically favored but less stable isomer, can revert to the ester, which can then rearrange to the more stable ortho-product, especially at higher temperatures. rsc.org Some studies have demonstrated that heating o-hydroxyaryl ketones with certain acid catalysts can lead to the reverse reaction, reforming the phenolic ester. uni-stuttgart.de This reversibility indicates that in many cases, the product distribution is under thermodynamic control. uni-stuttgart.de However, other research has contested the reversibility, particularly for p-hydroxy-ketones, suggesting that instead of reverting to the ester, they might undergo scission into the phenolic and acyl components. rsc.org

Oxidation and Reduction Chemistry

Benzoate derivatives can be both products of catalytic oxidation and components of oxidation catalysts. The production of benzoic acid, the precursor to benzoate esters, is achieved industrially through the liquid-phase catalytic oxidation of toluene (B28343) with atmospheric oxygen. google.com This process typically employs metal compound catalysts, such as cobalt and manganese compounds, and promoters like hydrogen bromide. google.com In certain metal-free catalytic systems for the aerobic oxidation of toluene, benzoate esters like benzyl (B1604629) benzoate and (4-methylphenyl)benzoate have been identified as products. mdpi.com

Furthermore, complex benzoate derivatives play a significant role as ligands in synthetic models of non-heme diiron enzymes. For instance, the diiron(II) complex Fe₂(μ-O₂CArTol)₂(Me₃TACN)₂(MeCN)₂₂, where ⁻O₂CArTol is the bulky 2,6-di(p-tolyl)benzoate ligand, has been used to study the catalytic oxidation of triphenylphosphine (B44618). nih.gov In this system, the diiron complex activates dioxygen and facilitates the oxidation. nih.gov Similarly, tetracarboxylate diiron(II) complexes utilizing 2,6-di(p-tolyl)benzoate ligands react with O₂ to form high-valent iron intermediates that mimic the catalytic cycles of enzymes like ribonucleotide reductase. nih.gov These studies highlight the integral role of the benzoate structure in stabilizing metal centers and modulating their catalytic activity in oxidation processes.

The carbonyl group of esters, including this compound, is susceptible to various reductive transformations. Historically, "reduction" referred to a gain of hydrogen or loss of oxygen, and modern chemistry defines it as the gain of one or more electrons. thermofisher.com Classic chemical reductions can convert carbonyl groups into methylene (B1212753) groups (CH₂), effectively deoxygenating the substrate. thermofisher.com

A powerful method for the reductive coupling of carbonyl compounds is the McMurry reaction, which utilizes low-valent titanium reagents. researchgate.net This reaction can form carbon-carbon bonds either inter- or intramolecularly, leading to the synthesis of alkenes from two carbonyl precursors. researchgate.net The mechanism is believed to proceed through a single-electron transfer from the low-valent titanium to the carbonyl substrate, generating a ketyl radical. Dimerization of this radical forms a pinacol-type intermediate (a 1,2-diol derivative), which is then deoxygenated by the titanium reagent at higher temperatures to yield the final alkene. researchgate.net

Low-valent titanium(II) porphyrin complexes have also been shown to mediate the reductive coupling of various aromatic aldehydes and ketones, producing stable titanium(IV) diolato complexes. iastate.edu These reactions demonstrate the capacity of reduced metal species to transform the carbonyl group of benzoate derivatives into new chemical architectures. iastate.edu

Table 1: Overview of Carbonyl Reduction Methods

| Reaction Name | Reagents | Carbonyl Substrate | Product | Reference |

|---|---|---|---|---|

| Clemmensen Reduction | Amalgamated Zinc (Zn/Hg), Conc. HCl | Ketones, Aldehydes | Alkanes | thermofisher.com |

| McMurry Reaction | Low-Valent Titanium (e.g., from TiCl₃/LiAlH₄) | Ketones, Aldehydes, Esters | Alkenes | researchgate.net |

| Ti(II) Porphyrin Coupling | (TTP)Ti(η²-PhC≡CPh) | Aryl Ketones, Aldehydes | Ti(IV) Diolato Complexes | iastate.edu |

Ester Metathesis and Scrambling Reactions

Ester metathesis, or scrambling, is a reaction that exchanges the acyl and alcohol portions of two different ester molecules. This compound has served as a key substrate in mechanistic studies of this transformation. oist.jp Researchers have found that certain ruthenium-based catalysts are active for the scrambling of esters. oist.jp

Notably, this compound is a particularly useful substrate because it cannot be dehydrogenated to form an olefin, which is a potential side reaction with other esters like ethyl hexanoate. oist.jp This characteristic allows for the unambiguous study of the ester scrambling mechanism. It was demonstrated that an SNS-based ruthenium catalyst could achieve statistical scrambling of tolyl benzoate, indicating that the catalyst facilitates the reaction without needing an external hydrogen source or generating one from the substrate. oist.jp In contrast, a PNN-based catalyst was found to be completely inactive for the same reaction. oist.jp

These reactions are extremely sensitive to the substrate type, with hydrocarbon esters showing reactivity while those with heteroatoms or methyl esters often fail to react. oist.jp A related transformation is the "ester dance" reaction, where a palladium catalyst induces the translocation of an ester group to an adjacent position on an aromatic ring, typically yielding a thermodynamically more stable regioisomer. nih.gov This process is hypothesized to involve oxidative addition of the palladium into the C(acyl)-O bond, followed by a sequence of ortho C-H activation, decarbonylation, and subsequent recarbonylation and reductive elimination. nih.govnih.gov

Table 2: Catalyst Activity in Metathesis of Tolyl Benzoate

| Catalyst Type | Activity in Tolyl Benzoate Metathesis | Observations | Reference |

|---|---|---|---|

| SNS-based Ru complex | Active | Achieved statistical scrambling at 80°C with 1 mol% catalyst loading. | oist.jp |

| PNN-based Ru complex | Inactive | No reaction observed. | oist.jp |

Nucleophilic and Electrophilic Reactions of Benzoate Esters

The chemical reactivity of benzoate esters is dominated by the electrophilic nature of the carbonyl carbon. saskoer.ca An electrophile is an atom or group that is deficient in electron density and can accept electrons. saskoer.ca In a benzoate ester, the electronegative oxygen atoms of the carbonyl group pull electron density away from the central carbon, making it susceptible to attack by nucleophiles—electron-rich species that can donate an electron pair. saskoer.calibretexts.org

Conventional reactions of aromatic esters often involve nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon. acs.orgresearchgate.net However, an alternative pathway involves transition-metal-catalyzed reactions that proceed via the oxidative addition of the C(acyl)–O bond to the metal center. acs.orgresearchgate.net This step, which has been demonstrated with nickel and palladium catalysts, effectively uses the carbonyl group as a leaving group and opens up divergent transformations. acs.orgresearchgate.net For example, this activation allows for decarbonylative cross-coupling reactions, where the ester's aryl group is coupled to another molecule. acs.orgresearchgate.net

A significant application of benzoate reactivity is in transition-metal-catalyzed C-N bond formation. In π-allyliridium-C,O-benzoate-catalyzed allylic amination, a benzoate moiety is not the substrate but rather an integral part of the catalyst system. nih.govnih.gov The reaction facilitates the enantioselective synthesis of chiral amines from allylic acetates and amines. nih.gov

Mechanistic studies, including reaction progress kinetic analysis (RPKA), have provided detailed insights. The analysis revealed a zero-order dependence on the allylic acetate (B1210297) concentration, a first-order dependence on the catalyst, and a fractional-order (0.4) dependence on the amine. nih.govnih.gov These kinetic data support a mechanism involving a rapid, reversible ionization of the allylic acetate to form a π-allyliridium C,O-benzoate complex, followed by a turnover-limiting C-N bond formation step. nih.gov The fractional order in amine suggests a complex role, possibly involving the formation of cesium-bridged amine dimers that dissociate to provide the active monomeric nucleophile. nih.gov Density Functional Theory (DFT) calculations corroborate that C-N bond formation occurs via an outer-sphere addition to the π-allyl ligand. researchgate.net The calculations also suggest that early transition states mitigate steric hindrance, allowing for the formation of highly substituted C-N bonds with high regioselectivity. nih.govresearchgate.net

Table 3: Kinetic Data for π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination

| Reactant/Catalyst | Reaction Order | Mechanistic Implication | Reference |

|---|---|---|---|

| Allyl Acetate | Zero | Not involved in the rate-determining step; rapid pre-equilibrium. | nih.govnih.gov |

| Iridium Catalyst | First | Directly involved in the rate-determining step. | nih.govnih.gov |

| Amine | Fractional (0.4) | Complex involvement; suggests saturation kinetics or amine dimerization. | nih.govnih.gov |

Cleavage of Ester Bonds via Reductive Coupling

The cleavage of the robust ester bond in aryl benzoates, such as this compound, can be achieved through reductive coupling reactions. These transformations are significant as they allow for the deconstruction or modification of the ester functionality, often proceeding through mechanisms involving single-electron transfer (SET) or oxidative addition to a low-valent metal center.

One prominent method for reductive coupling involves the use of strong one-electron transfer reducing agents like samarium(II) diiodide (SmI₂). rsc.orgrsc.org While extensively used for the coupling of α,β-unsaturated esters with carbonyl compounds, the underlying principle of generating radical intermediates via electron transfer is applicable to the cleavage of other ester types. rsc.orgrsc.orgacs.org The process typically involves the transfer of an electron from SmI₂ to the ester, leading to a radical anion that can undergo further reactions, including bond cleavage. For these reactions to proceed effectively, a proton source, such as an alcohol, is often essential to protonate intermediate species and prevent the formation of complex byproducts. rsc.orgrsc.org

Transition metal-catalyzed reactions provide another powerful avenue for the reductive cleavage of aryl ester bonds. These methods often rely on the oxidative addition of the C(acyl)–O bond to a metal center. Catalytic systems based on nickel and palladium have been developed for the cross-coupling of aromatic esters, where the initial step is the cleavage of this ester bond. acs.orgnih.gov For instance, a proposed mechanism involves the oxidative addition of the C(acyl)–O bond to a Ni(0) or Pd(0) species, forming an acyl-metal complex. nih.govrsc.org This intermediate can then undergo various transformations, including decarbonylation followed by reductive elimination to yield coupled products. The choice of ligands, such as bidentate phosphines, is crucial for stabilizing the metal intermediates and facilitating the catalytic cycle. acs.org

Copper-based catalysts have also been successfully employed for the reductive cleavage of aromatic ester functions. A protocol using an inexpensive and air-stable Cu(OAc)₂ catalyst has been reported for the proto-decarboxylation of aromatic methyl esters, demonstrating good functional group tolerance under non-anhydrous conditions. nih.govacs.org

A specific example involving an aluminum(I) reagent highlights a different mode of ester bond cleavage. The reaction of p-tolyl benzoate with the aluminum(I) compound NacNacAl (where NacNac = [ArNC(Me)CHC(Me)NAr]⁻, Ar = 2,6-iPr₂C₆H₃) results in the cleavage of the ester bond. This transformation underscores how highly reactive main-group element compounds can mediate the scission of otherwise stable ester linkages. researchgate.net

The following table summarizes various approaches to the reductive cleavage of aryl esters, which are relevant to the transformation of this compound.

| Catalyst/Reagent System | Substrate Type | Key Features |

| Samarium(II) Iodide (SmI₂) | α,β-Unsaturated Esters | Strong one-electron transfer agent; requires a proton source. rsc.orgrsc.org |

| Ni(0)/Bidentate Phosphine (B1218219) | Aromatic Phenyl Esters | Proceeds via oxidative addition of the C(acyl)–O bond; enables decarbonylative coupling. acs.org |

| Pd(0)/Bidentate Phosphine | Aromatic Esters | Involves oxidative addition, potentially leading to "ester dance" or deoxygenative coupling. acs.orgnih.gov |

| Copper(II) Acetate/Ligand | Aromatic Methyl Esters | Inexpensive, air-stable catalyst system for reductive cleavage. nih.govacs.org |

| NacNacAl | p-Tolyl Benzoate | Reactive aluminum(I) species capable of cleaving the ester bond. researchgate.net |

Radical Reactions in Ester Synthesis (Relevance to Benzoate Formation)

Radical reactions offer unconventional and powerful strategies for the synthesis of esters, including benzoates like this compound. These methods often proceed under mild conditions and can provide access to structures that are challenging to synthesize via traditional ionic pathways.

A notable metal-free approach for the conversion of phenols to benzoates involves a radical O→C transposition. In this process, a thiocarbonate derived from the phenol undergoes a reaction with a radical initiator. A key step is the addition of a thiophilic radical (e.g., a silyl (B83357) radical) to the thiocarbonyl group, which generates a carbon-centered radical. This radical then undergoes a 1,2 O→C transposition, followed by a β-scission of a C-S bond, which drives the reaction forward to furnish the final benzoate ester product. acs.org

Visible-light-mediated photoredox catalysis has emerged as a green and efficient method for ester synthesis. One such protocol describes the synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols. acs.org In this system, phenolate (B1203915) acts as both a substrate and a photosensitizer. Upon irradiation with visible light, the excited phenolate is oxidized by a reagent like bromotrichloromethane (B165885) (BrCCl₃) to generate a trichloromethyl radical (•CCl₃). This radical then abstracts the aldehydic hydrogen, leading to a benzoyl radical. The benzoyl radical reacts further to form an acyl bromide, which subsequently reacts with the phenolate to yield the desired O-aryl ester. This process is notable for occurring without the need for transition metals or external photocatalysts. acs.org

The generation of acyl radicals from carboxylic acids is another key strategy. For example, visible-light photoredox catalysis can be used to activate carboxylic acids to form acyl radicals. These radicals can then participate in various coupling reactions to form esters. beilstein-journals.org A proposed mechanism involves the deprotonation of the carboxylic acid to a benzoate, which then reacts with a photogenerated radical cation (e.g., from triphenylphosphine) to form a phosphoranyl radical. This intermediate undergoes β-scission to release the benzoyl radical and triphenylphosphine oxide. beilstein-journals.org

The Kharasch–Sosnovsky reaction, while primarily an allylic oxidation method, highlights the role of benzoates in radical processes. It utilizes a peroxy ester, such as tert-butyl peroxybenzoate, and a copper catalyst to generate radicals that functionalize olefins. The mechanism involves the homolytic dissociation of the perester, initiated by a Cu(I) salt, to form a tert-butoxyl radical and a Cu(II)-benzoate species, which are central to the catalytic cycle. wikipedia.org

These radical-based synthetic routes are summarized in the table below.

| Reaction Type | Key Reagents/Conditions | Mechanistic Hallmark | Relevance to Benzoate Formation |

| Radical O→C Transposition | Phenol-derived thiocarbonate, radical initiator (e.g., AIBN), Et₃SiH | Formation of a carbon-centered radical followed by 1,2 O→C shift. acs.org | Direct conversion of phenols to benzoate esters. acs.org |

| Visible-Light-Mediated Coupling | Aldehyde, Phenol, BrCCl₃, Visible Light | Self-propagating radical chain involving a benzoyl radical intermediate. acs.org | Direct synthesis of O-aryl esters from aldehydes and phenols. acs.org |

| Photoredox-Catalyzed Acyl Radical Generation | Carboxylic Acid, Phosphine, [Ir(III)] photocatalyst | Formation of a benzoyl radical from a benzoic acid derivative via a phosphoranyl radical intermediate. beilstein-journals.org | Generation of the key acyl radical precursor for ester synthesis. beilstein-journals.org |

| Kharasch–Sosnovsky Reaction | Olefin, tert-Butyl Peroxybenzoate, Cu(I) salt | Homolytic cleavage of a peroxybenzoate to initiate radical oxidation. wikipedia.org | Demonstrates the utility of benzoate derivatives as radical precursors. wikipedia.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Computations (e.g., DFT Methods)

Density Functional Theory (DFT) stands out as a primary tool in the computational investigation of tolyl-containing compounds. nih.govacs.org It provides a balance of accuracy and computational cost, making it suitable for calculating a range of molecular properties. tandfonline.com DFT methods, such as B3LYP and M05-2X, are frequently employed to model molecular geometries, electronic properties, and vibrational spectra. researchgate.netexplorationpub.com

The electronic stability of a molecule is a fundamental property that can be effectively probed using quantum chemical calculations. A key parameter in this analysis is the Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break a specific bond. Lower BDE values for a particular bond, such as an O-H bond in phenolic antioxidants, indicate greater ease of hydrogen atom donation and thus higher potential reactivity or radical scavenging activity. explorationpub.com

Computational protocols have been developed to calculate BDE values with high accuracy. These methods typically involve geometry optimization, frequency calculation, and single-point energy calculations at a high level of theory. explorationpub.com For instance, the stability of tris-tolyl bismuth(V) dicarboxylates has been evaluated experimentally by observing changes in NMR spectra over time, a property that is fundamentally governed by the electronic stability of the Bi-C and Bi-O bonds predicted by quantum mechanics. rsc.org

Table 1: Example of DFT Protocols for Bond Dissociation Enthalpy (BDE) Calculation This table illustrates different computational approaches used to assess electronic stability, as described for phenolic compounds. explorationpub.com

| Protocol Name | Method/Functional | Basis Set (Optimization) | Basis Set (Single Point Energy) | Solvation Model |

| Prot 1 | B3LYP | 6-31G | 6-311G++(2d,2p) | Gas-phase |

| Prot 2 | M05-2X | 6-31G | 6-311G++(2d,2p) | Gas-phase |

| Prot 3 | B3LYP | 6-31+G(d) | 6-31+G(d) | IEF-PCM (n-heptane) |

| Prot 4 | M05-2X | 6-31+G(d) | 6-31+G(d) | SMD (n-heptane) |

Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for explaining its properties and reactivity. Geometrical conformation analysis via quantum chemical methods involves finding the minimum energy structures on the potential energy surface. For molecules with rotational freedom, such as those containing tolyl groups, this can be complex.

For example, a computational study on 1-(o-tolyl)thiourea using the B3LYP/6–311++G(d,p) level of theory identified the most stable conformation, characterized by an energy of -818.732369 Hartree and a dipole moment of 5.431104 Debye. researchgate.net Similarly, analysis of a p-tolyl thioglycoside derivative revealed disorder in the tolyl group, indicating multiple low-energy conformations are accessible. researchgate.net These calculations provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. unibo.it

Table 2: Calculated Properties of the Most Stable Conformer of a Related Tolyl Compound Data for 1-(o-Tolyl)thiourea from a DFT study. researchgate.net

| Property | Calculated Value |

| Method | DFT: B3LYP/6–311++G(d,p) |

| Total Energy | -818.732369 Hartree |

| Dipole Moment | 5.431104 Debye |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of a molecule's normal modes of vibration, researchers can assign specific absorption bands in an experimental spectrum to particular molecular motions. conicet.gov.ar

For these calculations to correlate well with experimental data, which are inherently anharmonic, computed harmonic frequencies are often scaled by an empirical factor. ruc.dk More advanced methods can also compute anharmonic corrections directly, though at a higher computational cost. ruc.dk Studies on molecules like 1-(o-tolyl)thiourea and other complex systems show excellent agreement between the scaled calculated vibrational frequencies and the experimental FT-IR and Raman spectra, confirming the accuracy of the computed geometry and force field. researchgate.netresearchgate.net This correlation provides strong evidence for structural features such as intramolecular hydrogen bonds. conicet.gov.ar

Table 3: Example of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound Data for a 1-(1-naphthoyl)-3-(halo-phenyl)-thiourea, illustrating spectroscopic correlation. conicet.gov.ar

| Vibrational Mode Assignment | Experimental (IR) | Experimental (Raman) | Calculated (B3LYP) |

| C=O Stretch | 1679 | 1680 | 1693 |

| N-H Stretch | 3169 | - | - |

| Thioamide Band II (NCN stretch) | 1332 | - | 1350 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, intermediates, and transition states. acs.org For reactions involving tolyl benzoate (B1203000) or related species, such as the benzyl-Claisen rearrangement that produces ethyl o-tolyl acetate (B1210297), computational studies can help explain observed product distributions and solvent effects. uq.edu.au Similarly, the mechanism of an unexpected benzyl (B1604629) to o-tolyl rearrangement in Grignard reactions has been proposed based on computational insights. researchgate.net

The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic barrier of a reaction. researchgate.net Locating and characterizing transition states is a primary goal of reaction mechanism studies. For instance, in an iridium-catalyzed allylic alkylation using a catalyst containing a benzoate ligand, DFT calculations were used to model the transition states for C-C bond formation. nih.gov The calculations revealed that two potential transition states leading to the minor (R)-product, TS-5 and TS-6, were 1.6 and 1.8 kcal/mol less stable than the lowest-energy transition state (TS-1) that forms the major (S)-product. nih.gov This energy difference, arising from steric clashes between the allyl group and a P-tolyl group on the ligand, successfully explains the experimentally observed enantioselectivity. nih.gov

Table 4: Calculated Relative Free Energies of Transition States in an Ir-Catalyzed Allylation This data shows how transition state analysis explains product selectivity. nih.gov

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Product |

| TS-1 | Lowest-energy pathway | 0.0 | (S)-product (Major) |

| TS-5 | Destabilized pathway | +1.6 | (R)-product (Minor) |

| TS-6 | Destabilized pathway | +1.8 | (R)-product (Minor) |

Computational modeling is highly effective at predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation free energies of all possible transition states, one can predict which product will form preferentially. nih.gov This approach has been used to explain the high regioselectivity of Heck reactions, where factors like electronics and steric hindrance dictate the position of arylation on an alkene. nih.gov

In the context of iridium-catalyzed reactions, DFT calculations have shown that the observed branched regioselectivity is due to a combination of early transition states that minimize steric effects and distinct trans-effects within the diastereomeric metal-allyl complexes. nih.govnih.gov These computational models accurately predict that nucleophilic attack will occur at the more substituted carbon of the allyl group, a result that is consistent with experimental findings. nih.gov Automated tools like RegioSQM have also been developed, which can predict the regioselectivity of electrophilic aromatic substitutions by calculating the energies of protonated intermediates, further demonstrating the predictive power of computational chemistry. rsc.org

Understanding Catalytic Cycles

Computational studies have been instrumental in understanding the role of o-tolyl-containing metal complexes in catalytic cycles. For instance, in Suzuki-Miyaura coupling reactions, experimental and computational studies have explored the efficiency of nickel catalysts. The complex (PPh2Me)2Ni(o-tolyl)Cl has been identified as a promising catalyst that can be activated under mild basic conditions. rsc.org Computational analysis suggests that its effectiveness in the presence of Lewis bases, such as pyridines, stems from the fact that catalyst inhibition through the substitution of the PPh₂Me ligand is disfavored compared to other common ligands. rsc.org

Further theoretical investigations have delved into the intricacies of nickel-catalyzed cross-coupling reactions. Joint experimental-theoretical studies on Suzuki coupling using a [Cl(o-tolyl)Ni(dppf)] complex as a catalyst precursor have revealed the potential for multiple catalytic pathways. acs.org Computational modeling has shown the formation of Ni(I) species through the comproportionation of Ni(0) with the oxidative addition product. A key step involves the association of the [Ni(dppf)] catalyst with the [Cl(o-tolyl)Ni(dppf)] precursor to form a dimeric Ni(0)–Ni(II) cluster, which can then transition to a triplet Ni(I)–Ni(I) cluster. acs.org

The mechanism of π-allyliridium C,O-benzoate-catalyzed allylic amination has also been investigated using kinetic analysis and DFT calculations. nih.gov These studies revealed a zero-order dependence on the allyl acetate, a first-order dependence on the catalyst, and a fractional-order dependence on the amine. This suggests a rapid ionization of the allylic acetate, followed by a turnover-limiting C-N bond formation step, highlighting how computational chemistry clarifies the roles of different components in a catalytic cycle. nih.gov

Molecular Dynamics Simulations (if applicable to benzoate esters)

Molecular dynamics (MD) simulations are a powerful computational technique for visualizing the three-dimensional structure and movement of molecules over time, providing a deeper understanding of molecular interactions. mdpi.com This approach has been widely applied to benzoate esters to explore processes like enantioseparation and biocatalysis.

MD simulations have been used to investigate the chiral recognition properties of cellulose (B213188) benzoate derivatives used in chromatography. mdpi.com A comparison of cellulose tris(3,5-dimethylphenylcarbamate) and cellulose benzoate (CMB) showed that the benzoate-based polymer has smaller but more flexible cavities. Unlike the phenylcarbamate derivative, CMB lacks amidic hydrogen atoms to act as hydrogen bond donors, preventing the formation of intramolecular hydrogen bonds that would stabilize a highly ordered structure. This lack of intramolecular bonding makes the chiral recognition properties of CMB more sensitive to the preparation conditions of the packing material. mdpi.com

In the field of biocatalysis, MD simulations have been employed to study the hydrolysis of benzoate esters by enzymes like lipases in non-aqueous solvents. emerginginvestigators.org For example, simulations have shown that pancreatic lipase (B570770) activity is more than 25% higher in 5% methanol (B129727) compared to water, even though the enzyme's stability is comparable in both environments. emerginginvestigators.org Furthermore, MD simulations have been used in conjunction with molecular docking to understand the binding modes of kojic-benzoate esters as potent inhibitors of tyrosinase, a key enzyme in melanogenesis. researchgate.net

| Application of MD Simulation | Benzoate Ester System | Key Findings |

| Chiral Recognition | Cellulose Benzoate (CMB) | Lacks stabilizing intramolecular hydrogen bonds, leading to more flexible cavities and sensitivity to preparation conditions. mdpi.com |

| Biocatalysis | Pancreatic Lipase with Benzoate Esters | Enzyme activity can be significantly higher in organic solvents like 5% methanol compared to aqueous solutions. emerginginvestigators.org |

| Enzyme Inhibition | Kojic-Benzoate Esters and Tyrosinase | Simulations helped confirm binding modes and understand the structural basis for inhibitory activity. researchgate.net |

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is fundamental to understanding the self-assembly and crystal engineering of o-tolyl benzoate and related compounds. These non-covalent forces, including hydrogen bonding and π-interactions, dictate the formation of larger, ordered supramolecular structures. researchgate.net

In zinc-oxo clusters containing benzoate ligands, the supramolecular arrangement is governed by a system of cooperative intermolecular C-H···π interactions. researchgate.net Similarly, in related structures with tolyl subunits, non-covalent forces between parallel tolyl groups are the most significant in directing the crystal packing. researchgate.net The crystal structure of trimethyl 4,4′,4′′-(ethene-1,1,2-triyl)tribenzoate also reveals a number of short C—O⋯H—C intermolecular interactions that define the packing arrangement. nih.gov

A study of tri(o-tolyl)phosphinegold(I) 2-mercaptobenzoate complexes demonstrated that different modes of supramolecular association, ranging from monomeric and dimeric to polymeric, can arise depending on the nature of included solvent molecules. acs.org In one instance, reinforcement within a chain structure is provided by C−H···O interactions involving the carbonyl-O atom, while links between chains are established by C−H···π and π···π interactions. acs.org

Hydrogen Bonding Networks

Hydrogen bonds are a critical component of the intermolecular interactions that stabilize the crystal structures of benzoate derivatives. In a complex involving a tolyl-containing benzimidazole, O—H⋯N and C—H⋯O hydrogen bonds link molecules into columns, which are further stabilized by C—H⋯π and π–π interactions. iucr.org

The formation of hydrogen bonding networks can be significantly influenced by the presence of solvent molecules. In a study of tri(o-tolyl)phosphinegold(I) 2-mercaptobenzoate, the acetonitrile (B52724) adduct forms a familiar centrosymmetric carboxylic acid dimer via hydrogen bonds. acs.org However, when other solvents like methanol or ethanol (B145695) are present, they participate in the hydrogen bonding, disrupting the dimer motif and leading to different supramolecular assemblies. acs.org For example, in the methanol solvate, the carboxylic acid's H atom and the gold-bound S atom are linked by the solvent's hydroxyl group, creating a 16-membered ring. acs.org

Crystallographic studies of sugar derivatives with tolyl groups have also shown the profound effect of hydrogen bonding. In one case, a network of O–H⋯O hydrogen bonds was found to be responsible for inducing a conformational change in the sugar ring from a standard chair to a skew boat conformation. rsc.org

| Compound/System | Type of Hydrogen Bond | Supramolecular Outcome |

| (o-tol)₃PAu(2-mbaH)·CH₃CN | Carboxylic acid dimer (O-H···O) | Forms centrosymmetric dimers. acs.org |

| (o-tol)₃PAu(2-mbaH)·CH₃OH | O-H···O and O-H···S | Solvent-mediated H-bonds disrupt dimer, forming a 16-membered ring. acs.org |

| Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate | O—H⋯N and C—H⋯O | Links molecules into columns along the crystal axis. iucr.org |

| Partially protected sugar derivative | O–H⋯O network | Induces conformational change from chair to skew boat. rsc.org |

Pseudo-polymorphism Studies

Pseudo-polymorphism describes the phenomenon where a compound crystallizes with different solvent molecules incorporated into its lattice, forming a series of solvates. acs.orgsouthcentre.int These different solid forms are known as pseudo-polymorphs. southcentre.int

A detailed study on tri(o-tolyl)phosphinegold(I) 2-mercaptobenzoate, (o-tol)₃PAu(2-mbaH), provides a clear example of this phenomenon. acs.org Crystals suitable for X-ray analysis were grown from acetonitrile, methanol, ethanol, and dimethylsulfoxide solutions, each yielding a distinct 1/1 adduct. acs.orgacs.org These structures represent a set of pseudo-polymorphs, as the same host compound is isolated with different solvent guests. The supramolecular association varies significantly between them; the acetonitrile solvate features a carboxylic acid dimer, while the other solvates exhibit different hydrogen-bonding patterns due to the solvent's direct participation. acs.org Thermal analysis of these pseudo-polymorphs showed that while their decomposition mechanisms are similar, the enthalpies of phase change vary, indicating that the included solvent influences the coherence of the crystal lattice. acs.orgacs.org

Applications and Advanced Research Areas

o-Tolyl Benzoate (B1203000) as a Synthetic Intermediate

As a synthetic intermediate, o-tolyl benzoate is instrumental in the construction of more complex chemical structures. Its ester linkage and substituted aromatic rings provide reactive sites for a variety of organic transformations, making it a key component in multi-step syntheses.

Precursor for Pharmaceuticals and Agrochemicals

The utility of this compound and its related structures is most prominently documented in the pharmaceutical sector. It is a key precursor in the synthesis of o-tolyl benzonitrile (B105546) (OTBN), which is an advanced intermediate for the sartan class of antihypertensive drugs. While its application in agrochemicals is less detailed in available literature, its role in forming complex organic molecules suggests potential utility in creating novel pesticides and herbicides. For example, certain agricultural adjuvant compositions are designed to be mixed with pesticides, which can include a wide range of biologically active compounds used to control agricultural pests like herbicides, fungicides, and insecticides.

Synthesis of Biaryl Compounds (e.g., o-Tolyl Benzonitrile for Sartans)

The synthesis of biaryl compounds—molecules containing two directly linked aromatic rings—is a significant application of o-tolyl derivatives. The most critical example is the production of o-tolyl benzonitrile (OTBN). OTBN is an indispensable building block for manufacturing angiotensin II receptor blockers (ARBs), commonly known as sartans. These drugs are vital for the treatment of hypertension and heart failure.

Processes have been developed to synthesize OTBN with high purity (>99%) by coupling an o-halobenzonitrile with a p-tolylmagnesium halide in the presence of a manganous salt. This biaryl compound is a direct precursor to several widely used medications.

Table 1: Sartan Drugs Synthesized from o-Tolyl Benzonitrile (OTBN)

| Drug Name | Therapeutic Use |

|---|---|

| Losartan | Antihypertensive |

| Valsartan | Antihypertensive, Heart Failure |

| Irbesartan | Antihypertensive |

| Candesartan | Antihypertensive, Heart Failure |

Formation of Heterocyclic Compounds (e.g., Quinoxalines, Pyrazines, Imidazoles)

While direct synthesis routes starting from this compound to produce heterocyclic compounds are not extensively detailed, the o-tolyl moiety is a component of various synthesized heterocyclic structures. The synthesis of these heterocycles often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or other precursors.

Quinoxalines: These are typically formed by the reaction of an aromatic 1,2-diamine with an α-dicarbonyl compound. For instance, unsymmetrical benzils can be condensed with 1,2-diaminobenzene to produce unsymmetrical quinoxalines. researchgate.net

Pyrazines: The synthesis of pyrazines can be achieved through various methods, including the self-condensation of α-amino ketones or the reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoethane. researchgate.net The o-tolyl group can be incorporated into the final pyrazine (B50134) structure, as seen in compounds like 2-(o-Tolyl)-6-(4-phenylpiperazin-1-yl)pyrazine. nih.gov

Imidazoles: Imidazole synthesis can be accomplished through multicomponent reactions. For example, benzoic acid can catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines to yield 1,2,5-trisubstituted imidazoles. organic-chemistry.org

Role in the Synthesis of Benzoylated Benzoins and Unsymmetrical Benzils

The synthesis of benzoin (B196080) and benzil (B1666583) derivatives is fundamental in organic chemistry. While the direct role of this compound is not prominently cited, related reactions like the Fries rearrangement of phenyl benzoates can lead to hydroxybenzophenones, which are structurally related to benzoylated compounds. The benzoylation of phenols with benzoic acid, for instance, proceeds through a phenyl benzoate intermediate to form hydroxybenzophenones. Unsymmetrical benzils are valuable precursors for other complex molecules, such as quinoxalines. researchgate.net

Advanced Materials Science Applications

In materials science, benzoate esters are recognized for their ability to modify the physical properties of polymers and coatings, acting as essential additives that impart flexibility and improve processability.

Polymers and Coatings (e.g., as Plasticizer or Solvent)

Benzoate esters, including isomers like p-tolyl benzoate, are utilized as plasticizers and solvents in the manufacturing of polymers and coatings. solubilityofthings.com Plasticizers are additives that increase the flexibility and durability of materials like polyvinyl chloride (PVC). specialchem.com

Benzoates are considered high-solvating plasticizers, meaning they integrate well with polymer chains. nayakem.com This property makes them effective alternatives to some phthalate-based plasticizers. nayakem.comindusvalleychemical.com In coatings, plasticizers help in the formation of a uniform and durable film by improving the flexibility and adhesion of the coating to the substrate. specialchem.com Given the similar chemical nature of ortho-, meta-, and para-isomers, this compound is expected to have comparable applications as a specialty plasticizer or solvent in various polymer systems, contributing to the production of flexible plastics, adhesives, and high-performance coatings. solubilityofthings.comnayakem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-Tolyl benzonitrile (OTBN) |

| Losartan |

| Valsartan |

| Irbesartan |

| Candesartan |

| Tasosartan |

| Quinoxaline |

| Pyrazine |

| Imidazole |

| Benzoin |

| Benzil |

| o-halobenzonitrile |

| p-tolylmagnesium halide |

| manganous salt |

| 2-(o-Tolyl)-6-(4-phenylpiperazin-1-yl)pyrazine |

| p-tolyl benzoate |

| Polyvinyl chloride (PVC) |

| Phenyl benzoate |

Photoresponsive Activity in Photoisomerization and Polymerizations

While direct research on the photoresponsive activity of this compound is not extensively documented, the behavior of its constituent parts—the benzoate ester and tolyl groups—provides insight into its potential applications in photochemistry. Benzoate esters are utilized in photocatalysis, where their reductive scission can be orchestrated by a single phenothiazine (B1677639) photocatalyst. researcher.life This process involves the generation of open-shell species, highlighting the role of the benzoate moiety in radical reactions initiated by light. researcher.life

In the field of photopolymerization, tolyl-containing compounds are relevant. For instance, tolyl phenols are used in the preparation of resins for photosensitive compositions. google.com Furthermore, certain derivatives, such as 1,4-dihydropyrrolo[3,2-b]pyrroles containing tolyl groups, have been shown to induce radical photopolymerization of various acrylate (B77674) monomers. acs.org These systems can be wavelength-selective, suggesting that the incorporation of a tolyl group into a molecule can influence its photoinitiation capabilities. acs.org Photopolymerization enables the rapid, light-induced curing of materials and is instrumental in applications like 3D printing. mdpi.com

Medicinal Chemistry and Biological Activity (indirect relevance)

The relevance of this compound in medicinal chemistry is understood indirectly, through the study of its hydrolysis, the biological activity of benzoates, and the use of its structural motifs in pharmacologically active molecules.

Inhibitors of Mammalian Carboxylesterases

Mammalian carboxylesterases (CES) are primary serine hydrolase enzymes that metabolize a wide array of ester-containing compounds, including many prodrugs. nih.govresearchgate.net Benzoate esters are substrates for these enzymes. Studies on simple benzoate esters, such as methyl benzoate and ethyl benzoate, demonstrate that they are hydrolyzed by carboxylesterases found in biological matrices like rat liver microsomes. nih.gov